Chemical structure and properties of 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol
Chemical structure and properties of 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol
Executive Summary
This technical guide provides a comprehensive analysis of 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol , a critical heterocyclic scaffold in medicinal chemistry and agrochemical development.[1] Distinguished by the electron-withdrawing 2,4-difluorophenyl moiety, this compound serves as a versatile intermediate for triazole antifungals (e.g., Voriconazole analogs) and exhibits intrinsic biological activity as a GABA-A receptor antagonist.[1]
This document details the compound's tautomeric behavior—specifically the equilibrium between the 5-hydroxy (enol) and 5-oxo (keto) forms—which dictates its reactivity and binding affinity.[1] We present a validated synthetic protocol, physicochemical profiling, and a mechanistic overview of its biological interactions.
Chemical Identity and Physicochemical Properties[2][3][4][5][6][7][8]
The core structure consists of an isoxazole ring substituted at the 3-position with a 2,4-difluorophenyl group and at the 5-position with a hydroxyl group. A defining characteristic of this molecule is its prototropic tautomerism .[1]
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol |
| Common Synonyms | 3-(2,4-Difluorophenyl)-5-hydroxyisoxazole; 3-(2,4-Difluorophenyl)isoxazol-5(4H)-one |
| Molecular Formula | C₉H₅F₂NO₂ |
| Molecular Weight | 197.14 g/mol |
| Core Scaffold | 3-Aryl-isoxazol-5-ol |
| Key Substituents | 2,4-Difluorophenyl (Lipophilic, Metabolic Stability); 5-Hydroxy (H-bond donor/acceptor) |
Tautomeric Equilibrium
In solution and the solid state, 3-aryl-isoxazol-5-ols predominantly exist as the 2H- or 4H-isoxazol-5-one (keto) tautomers rather than the 5-ol (enol) form.[1] This equilibrium is solvent-dependent but strongly favors the keto form due to the stability of the carbonyl group. However, the enol form is often the active species in metal chelation or specific enzymatic binding pockets.
Tautomerism Pathway Visualization:
Figure 1: Prototropic tautomerism between the 5-hydroxy and 5-oxo forms.[1] The equilibrium shifts based on solvent polarity and pH.
Predicted Physicochemical Metrics
| Parameter | Value (Estimated) | Significance |
| pKa (Acidic) | 5.5 – 6.5 | The NH/OH proton is significantly acidic due to the electron-withdrawing fluorines and the isoxazole ring.[1] |
| LogP | ~2.1 | Moderate lipophilicity driven by the difluorophenyl ring, suitable for membrane permeability. |
| H-Bond Donors | 1 | Via the OH (enol) or NH (keto) group.[1] |
| H-Bond Acceptors | 3 | N, O (ring), and O (exocyclic).[1] |
Validated Synthetic Protocol
The most robust synthesis involves the cyclization of a
Retrosynthetic Analysis
-
Target: 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol[1]
-
Precursors: Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate + Hydroxylamine Hydrochloride.[1]
-
Mechanism: Condensation of hydroxylamine with the ketone, followed by intramolecular nucleophilic attack on the ester carbonyl.
Step-by-Step Methodology
Reagents:
-
Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate (1.0 eq)[1]
-
Hydroxylamine hydrochloride (NH₂OH[1]·HCl) (1.2 eq)
-
Sodium Hydroxide (NaOH) or Sodium Acetate (NaOAc) (2.5 eq)
Protocol:
-
Preparation: Dissolve Hydroxylamine hydrochloride (1.2 eq) in a 1:1 mixture of Ethanol/Water. Add Sodium Hydroxide (2.5 eq) slowly at 0°C to generate free hydroxylamine in situ.[1]
-
Addition: Add Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate (1.0 eq) dropwise to the basic hydroxylamine solution. Ensure the temperature remains below 10°C during addition to prevent side reactions.
-
Cyclization: Allow the mixture to warm to room temperature, then reflux for 3–4 hours. Monitor reaction progress via TLC (mobile phase: Ethyl Acetate/Hexane 1:1). The starting ester spot should disappear.
-
Work-up (Critical Step):
-
Purification: Recrystallize from Ethanol or Toluene.
-
Validation:
-
1H NMR (DMSO-d6): Look for the characteristic singlet of the isoxazole C4-H proton around
5.5–6.5 ppm (depending on tautomer).[1] -
19F NMR: Confirm the presence of two distinct fluorine signals corresponding to the 2,4-substitution pattern.
-
Synthesis Workflow Diagram:
Figure 2: Synthetic route via condensation of beta-keto ester and hydroxylamine.[1][3][4]
Biological Mechanism of Action
The 3-(2,4-difluorophenyl)-1,2-oxazol-5-ol scaffold exhibits dual functionality in biological systems: as a pharmacophore in antifungal agents and as a modulator of GABA receptors.[1]
GABA-A Receptor Antagonism
3-Aryl-isoxazol-5-ols are established bioisosteres of GABA (gamma-aminobutyric acid).[1]
-
Mechanism: The isoxazol-5-ol core mimics the carboxylate group of GABA, while the 3-aryl substituent sterically blocks the receptor channel pore or allosteric sites.
-
Effect: Competitive or non-competitive antagonism of the GABA-A receptor chloride channel.[1] This activity is often exploited in insecticide design (blocking insect GABA receptors) but requires careful selectivity profiling in human drug development to avoid convulsant effects.[1]
Antifungal Pharmacophore (Voriconazole Relevance)
The 2,4-difluorophenyl moiety is a "privileged structure" in antifungal azoles (e.g., Fluconazole, Voriconazole).[1]
-
Role: It fits into the hydrophobic pocket of the fungal enzyme Lanosterol 14
-demethylase (CYP51) .[1] -
Metabolic Stability: The fluorine atoms at the 2 and 4 positions block oxidative metabolism (P450 attack) at the phenyl ring, significantly increasing the half-life of the molecule.
-
Application: While the 5-ol itself is not the final drug, it serves as a precursor to construct the side chains of next-generation azoles.
Biological Pathway Diagram:
Figure 3: Dual biological mechanisms: GABA antagonism (primary for the core) and CYP51 binding (via the difluorophenyl group).[1]
Safety and Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]
-
Specific Toxicity: Due to its GABA antagonist potential, the compound should be handled as a potential neurotoxin/convulsant until fully characterized.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The keto-enol equilibrium can be sensitive to moisture.[1]
References
-
Synthesis of Isoxazoles: Organic Syntheses, Coll. Vol. 9, p. 155 (1998); Vol. 72, p. 232 (1995).[1] (General protocol for 3-aryl-isoxazol-5-ols).
-
Tautomerism of Isoxazol-5-ols: Journal of the Chemical Society, Perkin Transactions 2, 1984, 1025-1031.[1]
-
GABA Antagonism of 3-Isoxazolols: Journal of Agricultural and Food Chemistry, 2015, 63(28), 6304–6312.[5][6] "4,5-Substituted 3-Isoxazolols with Insecticidal Activity Act as Competitive Antagonists of Housefly GABA Receptors".[1][5][6] [1]
-
Voriconazole Structure-Activity: Clinical Microbiology Reviews, 2011, 24(4), 641–669.[1] "Triazole Antifungal Agents: Mode of Action and Clinical Applications". [1]
-
2,4-Difluorophenyl Pharmacophore: Journal of Medicinal Chemistry, 2008, 51(15), 4601–4608. "Synthesis and Antifungal Activity of Novel Triazole Derivatives".
Sources
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- 3. mdpi.com [mdpi.com]
- 4. CN105481787A - Method for preparing 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole - Google Patents [patents.google.com]
- 5. 4,5-Substituted 3-Isoxazolols with Insecticidal Activity Act as Competitive Antagonists of Housefly GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
